Desamino Chloro (R)-Fluoxetine
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Overview
Description
Desamino Chloro ®-Fluoxetine is a derivative of Fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desamino Chloro ®-Fluoxetine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The amino group is replaced with a chlorine atom through a Sandmeyer reaction, which involves the formation of a diazonium salt followed by substitution with a chloride ion
Industrial Production Methods
Industrial production of Desamino Chloro ®-Fluoxetine may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Desamino Chloro ®-Fluoxetine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: The Sandmeyer reaction, as mentioned earlier, is a key substitution reaction involving diazonium salts and copper(I) chloride (CuCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
Desamino Chloro ®-Fluoxetine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on pharmacological activity.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored as a potential therapeutic agent for conditions that may benefit from altered serotonin reuptake inhibition.
Industry: Utilized in the development of new SSRIs and other psychotropic medications
Mechanism of Action
The mechanism of action of Desamino Chloro ®-Fluoxetine involves its interaction with the serotonin transporter (SERT). By binding to SERT, it inhibits the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhanced serotonin signaling can lead to improved mood and reduced anxiety .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: The parent compound, a widely used SSRI.
Norfluoxetine: The active metabolite of Fluoxetine.
Paroxetine: Another SSRI with a similar mechanism of action.
Uniqueness
Desamino Chloro ®-Fluoxetine is unique due to its structural modifications, which can result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other SSRIs. These differences may include altered binding affinity, metabolic stability, and side effect profiles .
Properties
IUPAC Name |
1-[(1R)-3-chloro-1-[4-(trifluoromethyl)phenoxy]propyl]-2,3,4,5,6-pentadeuteriobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3O/c17-11-10-15(12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)16(18,19)20/h1-9,15H,10-11H2/t15-/m1/s1/i1D,2D,3D,4D,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPIMWRKIKTDPS-HCESTMGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCl)OC2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCCl)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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